molecular formula C13H10O4 B8646145 4-oxo-6-phenyl-4H-pyran-3-yl acetate

4-oxo-6-phenyl-4H-pyran-3-yl acetate

Cat. No. B8646145
M. Wt: 230.22 g/mol
InChI Key: JGQBWQADUYCZAJ-UHFFFAOYSA-N
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Patent
US09399651B2

Procedure details

To a solution of crude 1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate (3.5 mmol) in toluene (35 mL) was added pyridinium j-toluenesulfonate (130 mg, 0.5 mmol). The reaction mixture was heated at reflux under a nitrogen atmosphere for 1 h before being cooled and concentrated under reduced pressure and purified by flash chromatography (80 g Si02, 0-100% ethyl acetate/hexanes gradient elution) to provide 4-oxo-6-phenyl-4H-pyran-3-yl acetate. LC/MS (M+H)+ 231.
Name
1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate
Quantity
3.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium j-toluenesulfonate
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5]([C:9](=[O:19])[CH2:10][C:11](=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[CH:6]OC)(=[O:3])[CH3:2]>C1(C)C=CC=CC=1>[C:1]([O:4][C:5]1[C:9](=[O:19])[CH:10]=[C:11]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:18][CH:6]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-methoxy-3,5-dioxo-5-phenylpent-1-en-2-yl acetate
Quantity
3.5 mmol
Type
reactant
Smiles
C(C)(=O)OC(=COC)C(CC(C1=CC=CC=C1)=O)=O
Name
pyridinium j-toluenesulfonate
Quantity
130 mg
Type
reactant
Smiles
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before being cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (80 g Si02, 0-100% ethyl acetate/hexanes gradient elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=COC(=CC1=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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